2-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one
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Overview
Description
PF-06827443 is a potent, low-clearance, orally bioavailable, and central nervous system penetrant muscarinic M1-selective positive allosteric modulator with minimal agonist activity . This compound is known for its high purity, with a purity level of 98% as determined by high-performance liquid chromatography .
Preparation Methods
The synthetic routes and reaction conditions for PF-06827443 involve the use of specific reagents and catalysts to achieve the desired chemical structure. The compound is synthesized through a series of chemical reactions, including the formation of the oxazole ring and the attachment of the benzyl group to the isoindoline core . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PF-06827443 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PF-06827443 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
PF-06827443 has a wide range of scientific research applications, including:
Mechanism of Action
PF-06827443 exerts its effects by selectively modulating muscarinic M1 receptors in the central nervous system . The compound acts as a positive allosteric modulator, enhancing the activity of the receptor without directly activating it . This modulation leads to increased cholinergic neurotransmission, which is believed to contribute to its therapeutic effects in neurological disorders .
Comparison with Similar Compounds
PF-06827443 is unique in its high selectivity for muscarinic M1 receptors and its minimal agonist activity . Similar compounds include:
PF-06424439: Another muscarinic M1-selective positive allosteric modulator with similar properties.
PF-06827443: A compound with similar chemical structure and pharmacological profile.
In comparison to these compounds, PF-06827443 stands out due to its high purity and low clearance, making it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.466 |
IUPAC Name |
2-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C24H24N2O4/c1-15-8-19-11-26(22-6-7-29-13-23(22)27)24(28)20(19)10-18(15)9-16-2-4-17(5-3-16)21-12-30-14-25-21/h2-5,8,10,12,14,22-23,27H,6-7,9,11,13H2,1H3/t22-,23-/m0/s1 |
InChI Key |
RBMHKFVYRIRMOG-GOTSBHOMSA-N |
SMILES |
CC1=CC2=C(C=C1CC3=CC=C(C=C3)C4=COC=N4)C(=O)N(C2)C5CCOCC5O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06827443; PF 06827443; PF06827443; PF-6827443; PF 6827443; PF6827443. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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